molecular formula C19H20N2O3 B12704912 1-Imidazolidineacetic acid, 4,4-diphenyl-5-oxo-, ethyl ester CAS No. 130889-52-0

1-Imidazolidineacetic acid, 4,4-diphenyl-5-oxo-, ethyl ester

Cat. No.: B12704912
CAS No.: 130889-52-0
M. Wt: 324.4 g/mol
InChI Key: GQDOSZPWINIOOR-UHFFFAOYSA-N
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Description

1-Imidazolidineacetic acid, 4,4-diphenyl-5-oxo-, ethyl ester is a chemical compound that belongs to the class of imidazolidine derivatives Imidazolidine derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Imidazolidineacetic acid, 4,4-diphenyl-5-oxo-, ethyl ester typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Imidazolidineacetic acid, 4,4-diphenyl-5-oxo-, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Imidazolidineacetic acid, 4,4-diphenyl-5-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Imidazolidineacetic acid, 4,4-diphenyl-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-, ethyl ester
  • 1,3-Diazole derivatives
  • Imidazole derivatives

Uniqueness

1-Imidazolidineacetic acid, 4,4-diphenyl-5-oxo-, ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

CAS No.

130889-52-0

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 2-(5-oxo-4,4-diphenylimidazolidin-1-yl)acetate

InChI

InChI=1S/C19H20N2O3/c1-2-24-17(22)13-21-14-20-19(18(21)23,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,20H,2,13-14H2,1H3

InChI Key

GQDOSZPWINIOOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CNC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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